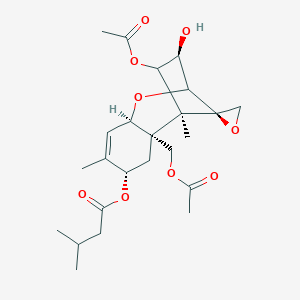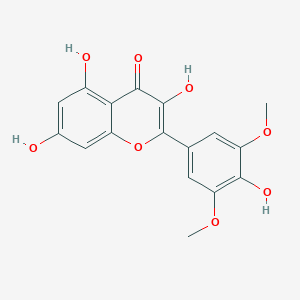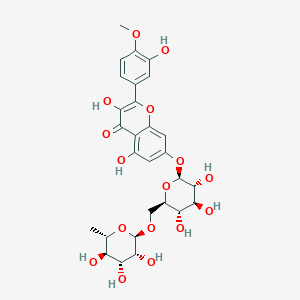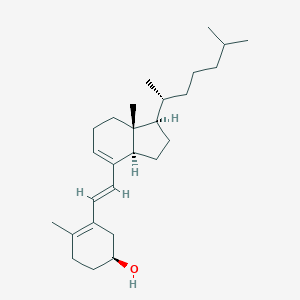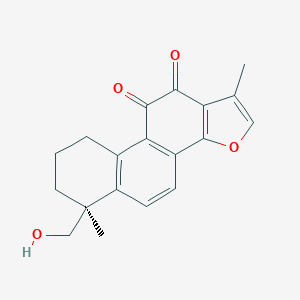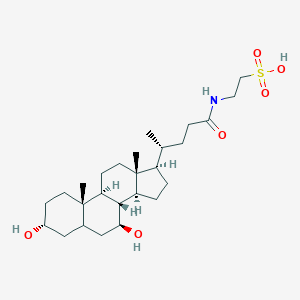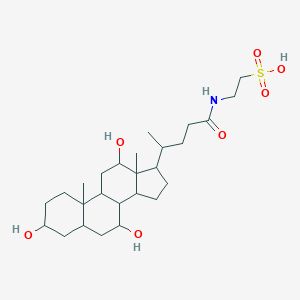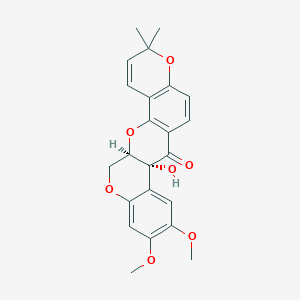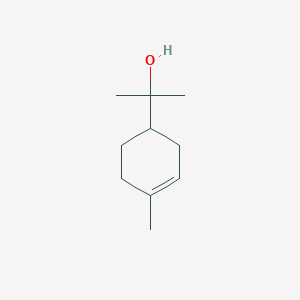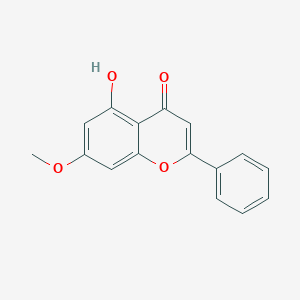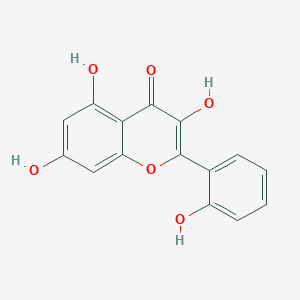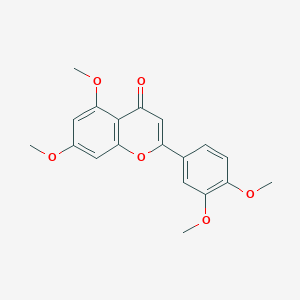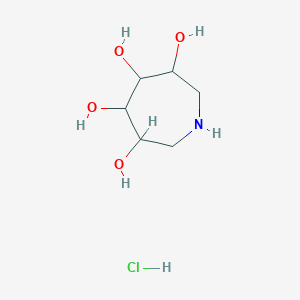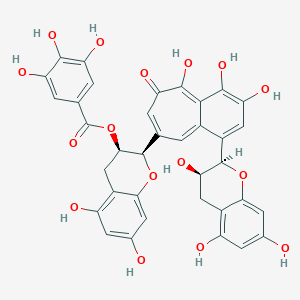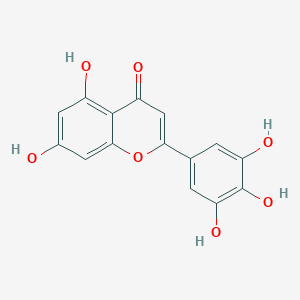
Tricétine
Vue d'ensemble
Description
La tricétine est une flavone, un type de flavonoïde, connue pour ses diverses activités biologiques et son potentiel thérapeutique. C'est un aglycone rare que l'on trouve dans le pollen des membres de la famille des Myrtacées, comme l'Eucalyptus globulus . La this compound a suscité un intérêt considérable en raison de ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .
Applications De Recherche Scientifique
Tricetin has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Tricetin, a flavone compound, primarily targets the Serine/threonine-protein kinase pim-1 . This protein is a proto-oncogene with serine/threonine kinase activity involved in cell survival and cell proliferation, thus providing a selective advantage in tumorigenesis .
Mode of Action
It’s known that tricetin exhibits a unique chemical structure with three hydroxyl groups attached to the flavone backbone, which contribute to its antioxidant and free radical scavenging properties . These properties likely play a role in its interaction with its targets.
Biochemical Pathways
Tricetin has been shown to modulate several signaling pathways. For instance, it has been found to modulate the Akt/GSK-3β pathway . Furthermore, Tricetin has been shown to inhibit the efflux transporter breast cancer resistance protein (BCRP/ABCG2) , suggesting a potential role in altering drug absorption and distribution .
Result of Action
Tricetin has been demonstrated to have pharmacological effects in different disease models, including nasopharyngeal carcinoma, chondrocyte inflammation, acute pancreatitis, and respiratory infections . It has also been shown to have antioxidant and pro/antioxidant properties . For example, Tricetin has been found to reduce inflammation and acinar cell injury in acute pancreatitis by modulating oxidative stress-induced DNA damage signaling .
Analyse Biochimique
Biochemical Properties
Tricetin exhibits a unique chemical structure with three hydroxyl groups attached to the flavone backbone, which contribute to its antioxidant and free radical scavenging properties . The identification and characterization of tricetin UDP-dependent glycosyltransferases from pomegranate (Punica granatum) by Wu et al. shed light on tricetin’s biosynthesis and its potential role in antimicrobial activity .
Cellular Effects
Studies have demonstrated the pharmacological effects of tricetin in different disease models, including nasopharyngeal carcinoma, chondrocyte inflammation, acute pancreatitis, and respiratory infections . Additionally, tricetin has been investigated for its antioxidant and pro/antioxidant properties .
Molecular Mechanism
Tricetin’s therapeutic potential has been attributed to its ability to modulate signaling pathways, including the Akt/GSK-3β pathway . Furthermore, tricetin has been shown to inhibit the efflux transporter breast cancer resistance protein (BCRP/ABCG2), suggesting a potential role in altering drug absorption and distribution .
Transport and Distribution
Tricetin has been shown to inhibit the efflux transporter breast cancer resistance protein (BCRP/ABCG2), suggesting a potential role in altering drug absorption and distribution .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La tricétine peut être synthétisée par diverses réactions chimiques. Une méthode courante implique l'utilisation de la 2,4,6-trihydroxyacétophénone comme matière première. Le processus de synthèse comprend la protection des hydroxyles, l'acylation avec du chlorure de 3,4,5-triméthoxybenzoyle et le réarrangement de Baker-Venkataraman .
Méthodes de production industrielle : La production industrielle de this compound implique souvent une extraction à grande échelle à partir de sources naturelles telles que le miel d'eucalyptus, les fleurs de grenade et le blé . Le processus d'extraction comprend généralement une extraction par solvant, une purification et une cristallisation pour obtenir de la this compound de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : La tricétine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle présente à la fois des activités pro-oxydantes et antioxydantes en fonction du milieu réactionnel .
Réactifs et conditions courants :
Oxydation : La this compound peut être oxydée en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant du borohydrure de sodium ou de l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquent souvent une halogénation ou une nitration en utilisant des réactifs comme le brome ou l'acide nitrique.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et méthoxylés de la this compound, qui présentent des activités biologiques différentes .
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications en recherche scientifique :
5. Mécanisme d'action
La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :
Activité antioxydante : La this compound piège les radicaux libres et inhibe les dommages à l'ADN induits par le stress oxydatif.
Activité anti-inflammatoire : Elle inhibe l'enzyme de détection des dommages à l'ADN poly(ADP-ribose) polymérase-1 (PARP1) et supprime l'expression des gènes inflammatoires.
Activité anticancéreuse : La this compound induit l'apoptose dans les cellules cancéreuses en bloquant la progression du cycle cellulaire et en modulant les voies de signalisation telles que la voie Akt/GSK-3β.
Comparaison Avec Des Composés Similaires
La tricétine est souvent comparée à d'autres flavonoïdes comme la myricétine et la tricine :
Tricine : La tricine, comme la this compound, est une flavone qui présente des activités biologiques similaires.
Composés similaires :
- Myricétine
- Tricine
- Quercétine
- Kaempférol
La structure chimique unique de la this compound et ses diverses activités biologiques en font un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSRJFRKVXALTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199964 | |
| Record name | Tricetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tricetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
520-31-0 | |
| Record name | Tricetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tricetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 520-31-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5627PY99ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tricetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 °C | |
| Record name | Tricetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tricetin exert its anticancer effects?
A1: Tricetin demonstrates anticancer activity through various mechanisms, including:
- Induction of Apoptosis: Tricetin induces apoptosis in various cancer cell lines, including leukemia [], breast adenocarcinoma [], glioblastoma multiforme [], and liver cancer []. This apoptotic effect is primarily mediated by the activation of caspases and the mitochondrial apoptotic pathway.
- Cell Cycle Arrest: Tricetin can induce cell cycle arrest at the G2/M phase, as observed in breast adenocarcinoma cells []. This arrest is linked to the activation of ataxia telangiectasia-mutated (ATM) and subsequent phosphorylation of p53, leading to increased p53 stability and cell cycle regulation.
- Inhibition of Metastasis: Tricetin suppresses the migration and invasion of cancer cells by downregulating matrix metalloproteinase (MMP) expression and activity. This effect has been observed in glioblastoma multiforme [], nasopharyngeal carcinoma [], oral cancer [], and osteosarcoma cells [].
- Suppression of Signaling Pathways: Tricetin modulates various signaling pathways involved in cell proliferation, survival, and inflammation, including the Akt/GSK-3β pathway [], MAPK pathway [, , ], and NF-κB pathway [].
Q2: What is the molecular formula and weight of tricetin?
A2: Tricetin has the molecular formula C15H10O7 and a molecular weight of 302.24 g/mol. []
Q3: What spectroscopic data is available for tricetin?
A3: Tricetin's structure has been elucidated using various spectroscopic methods, including UV, 1H NMR, and 13C NMR [, , ]. These techniques provide information about its functional groups, connectivity, and stereochemistry.
Q4: How do structural modifications of tricetin affect its biological activity?
A4: Studies comparing tricetin to other flavones suggest that the number and position of hydroxyl and methoxy groups significantly influence its activity:
- Anti-adipogenic Activity: The number and position of hydroxyl or methoxy groups on the B ring of 5,7-dihydroxyflavones influence their impact on adipogenesis. Luteolin, with a different substitution pattern than tricetin, inhibits adipogenesis, while tricetin promotes it [].
- Anti-inflammatory Activity: The presence and position of hydroxyl groups play a crucial role in the anti-inflammatory activity of flavones. While tricetin exhibits anti-inflammatory effects, 6-hydroxyflavone and its derivatives, particularly 6-methoxyflavone, demonstrate significantly higher potency [].
Q5: What are the primary natural sources of tricetin?
A5: Tricetin is predominantly found in:
- Honey and Pollen: Tricetin is notably present in the honey and pollen of Eucalyptus species [, , , , ].
- Myrtaceae Plants: Beyond Eucalyptus, tricetin occurs as a free aglycone in various Myrtaceae family members [].
Q6: How does the content of tricetin vary in different sources?
A6: Tricetin content varies considerably depending on the plant species, geographical origin, and environmental factors:
- Eucalyptus Honey: Australian Eucalyptus honeys show species-specific differences in tricetin content []. For example, bloodwood honey contains high levels of myricetin and tricetin, while yapunyah, narrow-leaved ironbark, and black box honeys lack myricetin but may have tricetin, quercetin, or luteolin as their primary flavonoids.
- Wheat: Winter wheat husk has been identified as a particularly rich source of tricin, a methylated derivative of tricetin [].
Q7: What are the potential therapeutic applications of tricetin?
A7: Tricetin exhibits a wide range of pharmacological activities, suggesting potential applications in various therapeutic areas:
- Cancer: Tricetin's anti-proliferative, pro-apoptotic, and anti-metastatic properties make it a promising candidate for cancer prevention and treatment [, , , , , , ].
- Inflammation: Tricetin possesses anti-inflammatory activity, evident in its ability to reduce pro-inflammatory cytokine production and suppress NF-κB activation [, ].
- Osteoarthritis: Tricetin demonstrates chondroprotective effects, suppressing cartilage degradation, inflammation, and apoptosis in chondrocytes [].
- Acute Pancreatitis: Tricetin exhibits protective effects in models of acute pancreatitis, reducing pancreatic injury, inflammation, and edema [].
Q8: How does tricetin compare to other flavonoids in terms of its pharmacological activities?
A8: Tricetin shares similarities with other flavonoids but also possesses unique characteristics:
- Antioxidant Activity: While tricetin shows antioxidant properties [], its potency and mechanism may differ from other flavonoids like myricetin, which exhibits both pro- and antioxidant effects.
- Anti-inflammatory Activity: Compared to polyhydroxylated flavones, 6-hydroxyflavone and its derivatives, particularly 6-methoxyflavone, demonstrate significantly higher anti-inflammatory potency in kidney mesangial cells [].
Q9: Have computational methods been used to study tricetin?
A9: Yes, computational chemistry plays a role in understanding tricetin's interactions and properties:
- Molecular Docking: Molecular docking studies have been employed to evaluate the binding affinity and potential interactions of tricetin with target proteins, such as α-amylase [] and vitamin D receptor (VDR) [].
- Network Pharmacology: Network flow analysis has been used to predict potential protein targets of tricetin and other flavonoids in the context of respiratory syncytial virus (RSV) infection [].
Q10: What analytical techniques are used to identify and quantify tricetin?
A10: Various analytical methods are employed for tricetin analysis:
- Chromatography: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry, mass spectrometry (MS), and electrospray ionization (ESI), are widely used for the separation, identification, and quantification of tricetin in different matrices, including plant extracts, honey, and biological samples [, , , , ].
- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is essential for structural elucidation and confirmation of tricetin [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


